molecular formula C8H14N2O3 B8553312 N-methoxy-N-methyl-2-oxopiperidine-4-carboxamide

N-methoxy-N-methyl-2-oxopiperidine-4-carboxamide

Cat. No. B8553312
M. Wt: 186.21 g/mol
InChI Key: GRAUADNPUPACNJ-UHFFFAOYSA-N
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Patent
US08859535B2

Procedure details

To a stirred solution of 2-oxopiperidine-4-carboxylic acid (CAS #24537-50-6) (1.4 g, 9.78 mmol) in DCM (20 ml) was added portion wise CDI (1.665 g, 10.27 mmol). The suspension was stirred at room temperature for 5 hrs and N,O-dimethylhydroxylamine (1.002 g, 10.27 mmol) was added to the suspension and the reaction mixture was stirred overnight at room temperature. HCl (4M) in 1,4-dioxane (2.445 ml, 9.78 mmol) was added to the cloudy brown-orange solution and the reaction was stirred for 30 min (pH 7). The white precipitate was filtered off and the filtrate was washed with aqueous NaHCO3 solution. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the title compound as brown liquid.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
Quantity
1.665 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.002 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.445 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH:6]([C:8]([OH:10])=O)[CH2:5][CH2:4][NH:3]1.C1N=CN(C(N2C=NC=C2)=O)C=1.[CH3:23][NH:24][O:25][CH3:26].Cl.O1CCOCC1>C(Cl)Cl>[CH3:26][O:25][N:24]([CH3:23])[C:8]([CH:6]1[CH2:5][CH2:4][NH:3][C:2](=[O:1])[CH2:7]1)=[O:10]

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
O=C1NCCC(C1)C(=O)O
Name
Quantity
1.665 g
Type
reactant
Smiles
C1=CN(C=N1)C(=O)N2C=CN=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.002 g
Type
reactant
Smiles
CNOC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
2.445 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 min (pH 7)
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
WASH
Type
WASH
Details
the filtrate was washed with aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CON(C(=O)C1CC(NCC1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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